molecular formula C6H2Gd2O13 B1213908 Gadolinium(III) oxalate hydrate CAS No. 304675-56-7

Gadolinium(III) oxalate hydrate

Cat. No.: B1213908
CAS No.: 304675-56-7
M. Wt: 596.6 g/mol
InChI Key: QZPKJYRHVDRDAQ-UHFFFAOYSA-H
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Description

Gadolinium(III) oxalate hydrate is a chemical compound with the formula Gd₂(C₂O₄)₃·xH₂O. It is the oxalate salt of gadolinium, a rare earth element. This compound typically appears as colorless crystals and is known for its insolubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium(III) oxalate hydrate can be synthesized by reacting gadolinium nitrate with oxalic acid. The reaction typically occurs in an aqueous solution, resulting in the precipitation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The decahydrate form of gadolinium(III) oxalate can be thermally decomposed to obtain the anhydrous form, which can then be further processed to produce gadolinium oxide .

Chemical Reactions Analysis

Types of Reactions: Gadolinium(III) oxalate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrochloric Acid: Used in acid-base reactions to produce gadolinium(III) chloride.

    Sodium Hydroxide: Used in hydrothermal reactions to produce gadolinium hydroxide.

    Heat: Applied in thermal decomposition to obtain gadolinium oxide.

Major Products Formed:

    Gadolinium Oxide: Formed through thermal decomposition.

    Gadolinium(III) Chloride: Formed through reaction with hydrochloric acid.

    Gadolinium Hydroxide: Formed through hydrothermal reaction with sodium hydroxide.

Mechanism of Action

The mechanism of action of gadolinium(III) oxalate hydrate is primarily related to its ability to undergo various chemical reactions, leading to the formation of gadolinium-based compounds. In biological applications, gadolinium ions interact with water molecules, enhancing the contrast in MRI scans by shortening the relaxation time of protons in water . This interaction is facilitated by the paramagnetic nature of gadolinium ions, which influences the magnetic properties of nearby hydrogen nuclei.

Comparison with Similar Compounds

Uniqueness: Gadolinium(III) oxalate hydrate is unique due to its specific use in MRI contrast agents, leveraging the paramagnetic properties of gadolinium ions. This sets it apart from other rare earth oxalates, which may not have the same level of efficacy in medical imaging applications .

Properties

IUPAC Name

gadolinium(3+);oxalate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPKJYRHVDRDAQ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Gd2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333680
Record name Gadolinium(III) oxalate hydrate
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Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Hawley] White crystalline solid; [MSDSonline]
Record name Gadolinium oxalate decahydrate
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CAS No.

304675-56-7, 22992-15-0, 100655-00-3
Record name Gadolinium(III) oxalate hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium(III) oxalate hydrate
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Record name Gadolinium(III) oxalate hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gadolinium(III) oxalate hydrate
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Gadolinium(III) oxalate hydrate
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Gadolinium(III) oxalate hydrate

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